N-Dodecyl-3-Nitrobenzamide: A Technical Guide for Drug Development Professionals
N-Dodecyl-3-Nitrobenzamide: A Technical Guide for Drug Development Professionals
Abstract
N-dodecyl-3-nitrobenzamide is a synthetic organic compound belonging to the N-alkyl-nitrobenzamide family, which has garnered significant interest in the field of medicinal chemistry due to its promising antimycobacterial properties. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological activity of N-dodecyl-3-nitrobenzamide. A key focus is its potential mechanism of action as an inhibitor of the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme in Mycobacterium tuberculosis, a critical target for novel anti-tuberculosis drug development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.
Chemical Structure and Properties
N-dodecyl-3-nitrobenzamide consists of a benzamide core structure with a nitro group at the 3-position of the benzene ring and a dodecyl (C12) alkyl chain attached to the amide nitrogen.
Chemical Structure:
Table 1: Physicochemical Properties of 3-Nitrobenzamide (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C7H6N2O3 | [1][2][3] |
| Molecular Weight | 166.13 g/mol | [1][3] |
| Melting Point | 140-144 °C | [4] |
| Appearance | Yellow powder | [2] |
| Solubility | Insoluble in water | [2] |
Spectroscopic data for the parent compound, 3-nitrobenzamide, is available and can serve as a reference for the characterization of its N-dodecyl derivative.[1][5][6]
Synthesis of N-dodecyl-3-nitrobenzamide
General Synthetic Protocol
N-alkyl-nitrobenzamides, including the N-dodecyl derivative, can be synthesized via a standard amidation reaction between a corresponding benzoyl chloride and an alkylamine.[7] The general experimental workflow is depicted below.
Caption: General workflow for the synthesis of N-dodecyl-3-nitrobenzamide.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of N-alkyl-nitrobenzamides, which can be adapted for the synthesis of N-dodecyl-3-nitrobenzamide.[7]
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Reaction Setup: Dissolve 3-nitrobenzoyl chloride (1 equivalent) in dichloromethane (DCM).
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Addition of Amine: To the solution from step 1, add a solution of dodecylamine (1.5 equivalents) and triethylamine (1 equivalent) in DCM dropwise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, wash the reaction mixture sequentially with 1M hydrochloric acid (HCl) and saturated sodium bicarbonate (NaHCO3) solution.
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Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-dodecyl-3-nitrobenzamide.
Biological Activity and Mechanism of Action
Antimycobacterial Activity
N-dodecyl-3-nitrobenzamide has demonstrated promising activity against Mycobacterium tuberculosis.[7] Studies on a series of N-alkyl-nitrobenzamides revealed that derivatives with an alkyl chain length of twelve carbons exhibit significant efficacy, particularly in an ex vivo macrophage infection model, with an activity profile comparable to the first-line anti-tuberculosis drug, isoniazid.[7]
Table 2: Antimycobacterial Activity of N-Alkyl-Nitrobenzamides
| Compound Series | Alkyl Chain Length | Activity Highlight | Reference |
| N-Alkyl-3-nitrobenzamides | C12 (Dodecyl) | Good activity in macrophage infection model | [7] |
| N-Alkyl-3,5-dinitrobenzamides | Intermediate | Most active in vitro (MIC of 16 ng/mL) | [7][8] |
Proposed Mechanism of Action: DprE1 Inhibition
The primary molecular target for N-alkyl-nitrobenzamides is believed to be the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme.[7] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan. Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.
The proposed mechanism of inhibition involves the reduction of the nitro group of the benzamide within the active site of DprE1, leading to the formation of a reactive nitroso intermediate. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, resulting in irreversible inhibition of the enzyme.[7]
Caption: Proposed mechanism of DprE1 inhibition by N-dodecyl-3-nitrobenzamide.
Conclusion
N-dodecyl-3-nitrobenzamide represents a promising lead compound in the development of novel anti-tuberculosis agents. Its potent activity, particularly within infected macrophages, and its proposed mechanism of action targeting the essential DprE1 enzyme, make it an attractive candidate for further investigation. Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, as well as optimizing the structure to enhance efficacy and minimize potential toxicity. The lack of readily available, specific physicochemical and spectroscopic data for this compound highlights the need for further characterization to support its progression in the drug development pipeline.
References
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